1-Chloro-4-(dichloromethyl)-2-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(dichloromethyl)-2-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of chlorine, dichloromethyl, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(dichloromethyl)-2-(trifluoromethyl)benzene typically involves the chlorination of 1,4-dichlorobenzene followed by the introduction of the trifluoromethyl group. The reaction conditions often include the use of catalysts and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using chlorine gas and appropriate catalysts
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(dichloromethyl)-2-(trifluoromethyl)benzene can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The dichloromethyl group can be oxidized to form different functional groups.
Reduction Reactions: The compound can be reduced to form simpler derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, aldehydes, or other functionalized compounds.
Scientific Research Applications
1-Chloro-4-(dichloromethyl)-2-(trifluoromethyl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(dichloromethyl)-2-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The chlorine and trifluoromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include electrophilic aromatic substitution and other reactions typical of aromatic halides.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-(trifluoromethyl)benzene: Similar structure but lacks the dichloromethyl group.
1-Chloro-4-(dichloromethyl)benzene: Similar structure but lacks the trifluoromethyl group.
1-Chloro-2-(trifluoromethyl)benzene: Similar structure but with different positioning of the trifluoromethyl group.
Uniqueness
1-Chloro-4-(dichloromethyl)-2-(trifluoromethyl)benzene is unique due to the presence of both dichloromethyl and trifluoromethyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-chloro-4-(dichloromethyl)-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3F3/c9-6-2-1-4(7(10)11)3-5(6)8(12,13)14/h1-3,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FETJKIHGIYBVHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(Cl)Cl)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3F3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.